Carbostyril Maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

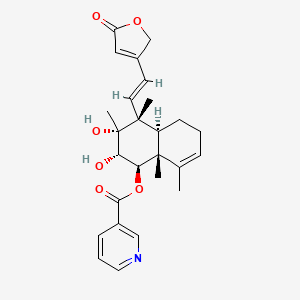

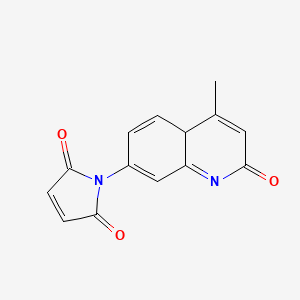

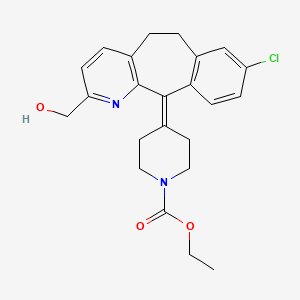

Carbostyril Maleimide is a UV-dye with a molecular formula of C14H10N2O3 and a molecular weight of 254.24 . It is used for proteomics research .

Synthesis Analysis

The synthesis of maleimides, including Carbostyril Maleimide, often involves the use of synthetic methods that are classified and comparatively analyzed for their advantages and drawbacks . For instance, the synthesis of bis(3-ethyl-5-methyl-4-maleimidophenyl)methane/furan adduct (BMF) involves the introduction of bis(3-ethyl-5-methyl-4-maleimidophenyl)methane and acetone into a flask .Molecular Structure Analysis

The molecular structure of Carbostyril Maleimide is analyzed using various techniques such as calorimetric, spectroscopic, and molecular modeling . The structure is found to be similar to its parent IgG1 mAb, but it is more easily destabilized by thermal stress, indicating reduced conformational stability .Chemical Reactions Analysis

Maleimide chemistry is widely used in the site-selective modification of proteins . The reaction of maleimides with thiols is chemoselective for thiols at pH 7.0, where the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of Carbostyril Maleimide are characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy . The properties of the resulting polymer films are also analyzed using a electrochemical quartz crystal microbalance with dissipation along with X-ray photoelectron spectroscopy .Scientific Research Applications

Synthesis and Characterization of Polymers

Carbostyril Maleimide has been used in the synthesis and characterization of maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers, and their corresponding polymers (PEDOT) and copolymers . The maleimide functionality can be readily reacted with a number of other moieties and provides access to a wide variety of potentially useful variants of EDOT .

Bioelectronic Devices

The maleimide-functionalized polymers have shown considerable interest for a variety of applications including bioelectronic devices . These materials make it possible to precisely tailor the electrical and biological properties of poly (alkylthiophenes) .

Sulfhydryl-Reactive Crosslinker Chemistry

Carbostyril Maleimide is a part of the class of reagents known as sulfhydryl-reactive chemical groups. These groups, which include maleimides, haloacetyls, and pyridyl disulfides, are used in biomolecular probes for labeling and crosslinking cysteines and other sulfhydryls .

Protein Conjugation and Labeling

Sulfhydryl groups are useful targets for protein conjugation and labeling. The maleimide functionality in Carbostyril Maleimide allows for more selective and precise crosslinking via sulfhydryl groups .

Sequence-Controlled Polymers (SCPs)

Carbostyril Maleimide has been used in the construction of sequence-controlled polymers (SCPs). SCPs are a type of polymer where the sequence of monomer units is precisely controlled .

Biomedical Interfaces

Carbostyril Maleimide has been used in the development of materials that could directly interface electrical components with specific neurons to mimic the durable, communicative system used by organisms .

Mechanism of Action

Target of Action

Carbostyril Maleimide, also known as OPC-167832, is a novel carbostyril derivative that shows potent antituberculosis activity . The primary target of this compound is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) , an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis .

Mode of Action

Carbostyril Maleimide interacts with its target, DprE1, by inhibiting its enzymatic activity . This interaction results in the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to its potent antituberculosis activity . The compound also exhibits bactericidal activity against both growing and intracellular bacilli .

Biochemical Pathways

The inhibition of DprE1 by Carbostyril Maleimide affects the biochemical pathway responsible for the biosynthesis of the cell wall in Mycobacterium tuberculosis . This disruption in the cell wall biosynthesis pathway leads to the death of the bacteria, thereby exhibiting its antituberculosis activity .

Result of Action

The result of Carbostyril Maleimide’s action is the potent bactericidal activity against Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound effectively kills both growing and intracellular bacilli . This makes it a promising candidate for the treatment of tuberculosis.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-methyl-2-oxo-4aH-quinolin-7-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-8-6-12(17)15-11-7-9(2-3-10(8)11)16-13(18)4-5-14(16)19/h2-7,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXONHLXZQJFCBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C2C1C=CC(=C2)N3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbostyril Maleimide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)